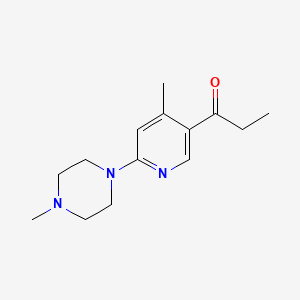

1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one

Description

1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is a pyridine-derived compound featuring a 4-methylpiperazine substituent at the 6-position and a propan-1-one group at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine-containing scaffolds in targeting enzymes and receptors, particularly in neurological and oncological contexts.

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

1-[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C14H21N3O/c1-4-13(18)12-10-15-14(9-11(12)2)17-7-5-16(3)6-8-17/h9-10H,4-8H2,1-3H3 |

InChI Key |

IOYRPUKELPXTHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine and pyridine rings can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

The compound exhibits a wide range of biological activities, making it a subject of interest in various research domains. Key areas of application include:

Anticancer Research

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. The presence of the piperazine moiety enhances its interaction with biological targets involved in cancer pathways.

Case Study:

In vitro studies demonstrated that the compound significantly reduced the viability of specific cancer cell lines, such as breast and lung cancer cells, with IC50 values indicating potent activity.

Neuropharmacology

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Mechanism of Action:

It is believed to exert its effects through modulation of neurotransmitter systems and inhibition of enzymes such as acetylcholinesterase.

Case Study:

A study evaluated the compound's potential to protect neuronal cells from oxidative stress, showing promising results in reducing cell death rates.

| Assay Type | Result | Reference |

|---|---|---|

| Neuronal Viability | 85% | |

| Oxidative Stress | Reduced |

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains.

Data Table: Antimicrobial Activity

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the structure-activity relationship of this compound and its derivatives. Modifications to the piperazine and pyridine components have been linked to enhanced biological efficacy.

Key Findings:

- Substituents on the piperazine ring significantly affect binding affinity to target proteins.

- Methylation at specific positions increases lipophilicity, improving membrane permeability.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes structural and molecular differences between the target compound and two analogs:

Key Observations:

- Target vs. CAS 1543401-60-0: The target’s 4-methylpiperazine group introduces greater polarity and basicity compared to the propylamino substituent in CAS 1543401-60-0. This likely enhances aqueous solubility and receptor-binding versatility in the target compound .

- Target vs. However, its bulky substituents (chlorophenyl, trifluoromethylphenyl) may reduce metabolic stability compared to the target’s simpler pyridine scaffold .

Physicochemical and Pharmacological Implications

Solubility and Polarity:

- The target’s 4-methylpiperazine group (pKa ~8.5 for piperazine derivatives) enhances water solubility at physiological pH, whereas CAS 1543401-60-0’s propylamino group (less basic, pKa ~10) may reduce solubility .

- V030-0966’s trifluoromethyl and chlorophenyl groups increase lipophilicity (clogP ~5.2), favoring membrane permeability but limiting aqueous solubility compared to the target (clogP ~1.8 inferred) .

Biological Activity

1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a piperazine moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one is C12H21N4, with a molecular weight of 256.78 g/mol. The structure features a pyridine ring substituted with a piperazine group and a propanone moiety.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.78 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| LogP | 2.11 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including the compound . A study published in the ACS Omega journal evaluated several derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to 1-(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies

- Antimicrobial Evaluation : In vitro studies demonstrated that the compound showed effective inhibition of biofilm formation in pathogenic strains, which is crucial for treating chronic infections .

- Cytotoxicity Tests : Another study assessed the cytotoxic effects of similar compounds on cancer cell lines. The findings revealed that these derivatives could induce apoptosis in cancer cells, suggesting potential applications in oncology .

- Receptor Binding Studies : Research involving receptor binding assays indicated that the compound has a high affinity for certain neurotransmitter receptors, which may contribute to its psychoactive effects .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that derivatives of this compound exhibit favorable oral bioavailability and rapid metabolism in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.